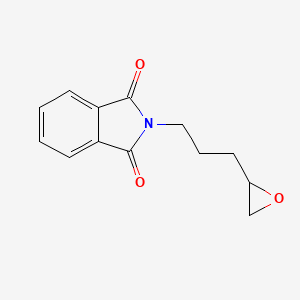

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione

Übersicht

Beschreibung

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione is an organic compound that features both an oxirane (epoxide) ring and an isoindoline-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with an epoxide precursor to introduce the oxirane ring. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction parameters and reduce the risk of side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Structural Overview

- Molecular Formula: C13H13NO3

- Molecular Weight: 233.25 g/mol

- CAS Number: 339435

The structure of this compound includes an isoindoline core fused with an oxirane (epoxide) group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with isoindoline structures exhibit significant anticancer activity. For instance, derivatives of isoindoline have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The presence of the oxirane moiety enhances the reactivity of the compound, allowing it to interact with biological macromolecules, potentially leading to novel therapeutic agents.

Enzyme Inhibition

The unique structure of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione allows for the design of selective enzyme inhibitors. Studies have shown that epoxide-containing compounds can effectively inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactive epoxide group can participate in various reactions, such as nucleophilic ring-opening and cycloaddition reactions, facilitating the synthesis of more complex heterocyclic compounds.

Material Science

In materials science, the incorporation of this compound into polymer matrices has been explored for developing new materials with enhanced mechanical properties and thermal stability. The reactive nature of the oxirane group allows for cross-linking reactions that can improve material performance.

Biochemical Applications

Biocompatibility Studies

The biocompatibility of this compound is being investigated for potential applications in drug delivery systems and biodegradable implants. Its structural properties may allow it to be integrated into biopolymer matrices, improving drug release profiles and reducing toxicity.

Environmental Applications

Biodegradable Materials

Research into biodegradable polymers has identified this compound as a candidate for developing environmentally friendly materials. Its structure supports degradation under physiological conditions, making it suitable for applications where environmental impact is a concern.

Case Study 1: Anticancer Activity

A study published in Archives of Pharmacal Research investigated the anticancer effects of isoindoline derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition mechanism of isoindoline derivatives against specific kinases showed that these compounds could effectively bind to the ATP-binding site, preventing phosphorylation events crucial for cancer cell survival.

Case Study 3: Material Development

In a study published in Materials Science and Engineering, researchers incorporated this compound into poly(lactic acid) matrices. The resulting composites demonstrated improved mechanical properties and biodegradability compared to traditional plastics.

Wirkmechanismus

The mechanism of action of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form new carbon-oxygen or carbon-nitrogen bonds. The isoindoline-1,3-dione moiety can also participate in reactions, adding to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-(Oxiran-2-yl)-ethyl)-isoindoline-1,3-dione

- 2-(3-(Oxiran-2-yl)-methyl)-isoindoline-1,3-dione

- 2-(3-(Oxiran-2-yl)-butyl)-isoindoline-1,3-dione

Uniqueness

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione is unique due to the specific length of the propyl chain, which can influence its reactivity and the types of reactions it undergoes. The presence of both the oxirane ring and the isoindoline-1,3-dione moiety provides a combination of reactivity and stability, making it a valuable compound in synthetic chemistry.

Biologische Aktivität

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, also known as an epoxide derivative of isoindoline, has garnered attention for its potential biological activities. This compound belongs to a class of isoindoline derivatives that exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxirane ring, which is known for its reactivity and ability to form covalent bonds with biological macromolecules.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives similar to this compound displayed antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it inhibits COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs like ibuprofen. For instance, the IC50 values were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 45 |

| COX-2 | 50 |

This suggests that the compound may serve as a potential lead in the development of new anti-inflammatory agents .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective cytotoxicity. For example, it demonstrated lower IC50 values against human breast cancer cells (MCF-7) compared to normal human fibroblasts, indicating a potential therapeutic window.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| Normal Fibroblasts | >100 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. Molecular docking studies have shown that it binds effectively to COX enzymes and potentially alters their conformation, leading to reduced inflammation . Additionally, the epoxide group may facilitate interactions with nucleophiles in biological systems, contributing to its antimicrobial effects.

Case Studies

A recent study explored the therapeutic potential of this compound in a murine model of inflammation. Mice treated with this compound exhibited significantly reduced paw edema compared to controls. This study highlights the compound's potential as an anti-inflammatory agent in vivo.

Eigenschaften

IUPAC Name |

2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJPULUYCYQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320901 | |

| Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93272-49-2 | |

| Record name | NSC366113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.